Physicochemical properties of N,N,N',N',2-Pentamethylpropane-1,3-diamine
Physicochemical properties of N,N,N',N',2-Pentamethylpropane-1,3-diamine
CAS Registry Number: 67952-96-9 Synonyms: 1,3-Bis(dimethylamino)-2-methylpropane; N1,N1,N3,N3,2-Pentamethyl-1,3-propanediamine.[1][2]
Executive Summary
N,N,N',N',2-Pentamethylpropane-1,3-diamine (PMPDA) is a specialized tertiary amine utilized primarily as a catalyst in polyurethane (PU) foam production and as a chelating ligand in organometallic synthesis. Distinguished by its branched 2-methyl backbone, PMPDA exhibits a unique steric profile compared to its linear analog, Tetramethyl-1,3-propanediamine (TMPDA). This structural modification influences its catalytic selectivity, favoring the "blowing" reaction (isocyanate-water) while maintaining moderate "gelling" (isocyanate-polyol) capability. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols for research and industrial applications.
Molecular Architecture & Theoretical Basis
The reactivity of PMPDA is defined by the spatial arrangement of its two dimethylamino groups separated by a neopentyl-like backbone.
Structural Analysis[3]
-
Steric Hindrance: The methyl group at the C2 position introduces steric bulk that restricts rotation around the C1-C2 and C2-C3 bonds. This "gem-dimethyl effect" analog increases the probability of the terminal amines adopting a specific conformation suitable for metal chelation or catalytic active sites.
-
Basicity: As a fully methylated ditertiary amine, PMPDA lacks labile protons, preventing side reactions with isocyanates. Its basicity is slightly modulated by the inductive effect of the C2-methyl group, making it a potent nucleophile.
Visualization of Connectivity
The following diagram illustrates the molecular connectivity and the steric environment created by the C2-methylation.
Figure 1: Connectivity graph of PMPDA highlighting the central C2-methyl group's steric influence on terminal amines.
Physicochemical Profile
The following data represents the core physical constants for PMPDA. Note that the flash point indicates a significant flammability hazard.
| Property | Value | Unit | Conditions |
| Molecular Formula | - | - | |
| Molecular Weight | 144.26 | g/mol | - |
| Physical State | Liquid | - | @ 20°C, 1 atm |
| Boiling Point | 152.2 | °C | @ 760 mmHg |
| Density | 0.822 | g/cm³ | @ 25°C |
| Refractive Index ( | 1.442 | - | - |
| Flash Point | 34.7 | °C | Closed Cup |
| Vapor Pressure | 3.54 | mmHg | @ 25°C |
| Solubility | Miscible | - | Water, Alcohols, Aromatic Hydrocarbons |
| pKa (Estimated) | ~10.2 / 9.4 | - | First / Second ionization |
Data Interpretation:
-
Volatility: With a boiling point of 152°C, PMPDA is considered a "semi-volatile" catalyst. In PU foams, this ensures it remains in the matrix long enough to drive the reaction but can eventually migrate, contributing to amine emissions (VOCs) if not immobilized.
-
Lipophilicity: The five methyl groups provide substantial lipophilic character, ensuring excellent compatibility with polyether polyols used in foam formulations.
Synthesis & Production Protocols
The synthesis of PMPDA is typically achieved via the reductive methylation of 2-methyl-1,3-propanediamine. This route is preferred for its high yield and suppression of quaternary ammonium by-products.
Reaction Pathway (Eschweiler-Clarke Variant)
The primary amine precursor is treated with formaldehyde and formic acid (or hydrogen over a metal catalyst).
Reaction Stoichiometry:
Figure 2: Synthetic workflow for PMPDA via reductive methylation.
Laboratory Scale Protocol (Self-Validating)
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and thermometer. Purge with
. -
Charging: Add 2-methyl-1,3-propanediamine (1.0 eq) and cool to 0°C.
-
Addition: Dropwise add Formaldehyde (37% aq, 4.4 eq) while maintaining temp < 20°C to prevent uncontrolled exotherm.
-
Reduction: Add Formic acid (98%, 4.4 eq) slowly. Caution: Significant
evolution will occur. -
Reflux: Heat to 90-100°C for 12 hours.
-
Workup: Cool to RT. Basify with NaOH (50%) to pH > 12 to liberate the free amine.
-
Extraction: Extract with Dichloromethane (
). Dry organic layer over . -
Purification: Fractional distillation. Collect fraction boiling at 150-153°C.
Applications in Catalysis[3]
PMPDA is a critical component in the "amine package" for Polyurethane formulations.
Mechanism of Action: Blowing vs. Gelling
In PU chemistry, tertiary amines catalyze two competing reactions:
-
Blowing (Urea Formation): Isocyanate + Water
Amine + (Gas). -
Gelling (Urethane Formation): Isocyanate + Polyol
Polyurethane.
PMPDA, due to the spacing of its nitrogen atoms and the steric bulk of the 2-methyl group, exhibits a balanced profile but often leans towards the blowing reaction . The steric bulk hinders the formation of the tight transition state required for the gelling reaction more than it hinders the water activation.
Figure 3: Catalytic activation of water by PMPDA in polyurethane foam expansion.
Safety, Handling, and Storage
Hazard Classification (GHS):
-
Flammable Liquid: Category 3 (Flash Point 34.7°C).
-
Skin Corrosion: Category 1B (Causes severe skin burns).
-
Eye Damage: Category 1.
Handling Protocols
-
Engineering Controls: Always handle in a certified fume hood. The vapor pressure (3.54 mmHg) is sufficient to cause respiratory irritation at room temperature.
-
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield.
-
Incompatibility: Violent reaction with strong oxidizers and acids. Exothermic reaction with isocyanates (uncontrolled).
Storage[4]
-
Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and moisture absorption (hygroscopic).
-
Use spark-proof grounding for all transfer lines.
-
Shelf Life: 12 months if sealed and stored < 25°C.
References
-
ChemIndex. (2025). N,N,N',N',2-Pentamethylpropane-1,3-diamine CAS 67952-96-9 Physicochemical Data. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl-.[1][2] National Library of Medicine. Retrieved from
- Hine, J., & Li, W. S. (1975). Bifunctional Catalysis of Alpha-Hydrogen Exchange of Aldehydes and Ketones. The Journal of Organic Chemistry, 40(12), 1795-1800. (Cited for analog synthesis protocols).
-
Sigma-Aldrich. (2025). Safety Data Sheet: Tertiary Amine Catalysts. Retrieved from
Sources
- 1. 67952-96-9 | N,N,N',N',2-pentametilpropano-1,3-diamina [chemindex.com]
- 2. 67952-96-9 | N,N,N',N',2-pentametilpropano-1,3-diammina [chemindex.com]
- 3. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N,N',N'-Tetraethyl-1,3-propanediamine | C11H26N2 | CID 143710 - PubChem [pubchem.ncbi.nlm.nih.gov]
